2-(Pentyloxy)propanoyl chloride

Description

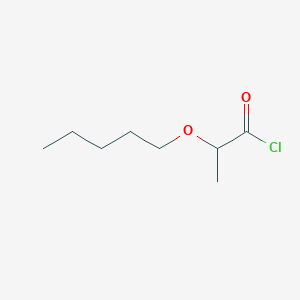

2-(Pentyloxy)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a pentyloxy (-O-C₅H₁₁) group. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used to form esters, amides, or ketones via nucleophilic substitution. The pentyloxy group confers moderate hydrophobicity, influencing solubility and reactivity compared to simpler acyl chlorides.

Properties

CAS No. |

104632-02-2 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

2-pentoxypropanoyl chloride |

InChI |

InChI=1S/C8H15ClO2/c1-3-4-5-6-11-7(2)8(9)10/h7H,3-6H2,1-2H3 |

InChI Key |

OVZBWQFIWHRJMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-(pentyloxy)propanoyl chloride and related compounds:

Reactivity and Stability

- Steric Effects: Bulky substituents (e.g., biphenyl or tert-butyl groups) reduce reactivity by hindering nucleophilic attack at the carbonyl carbon. For example, 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride may exhibit slower reaction kinetics compared to this compound due to its steric bulk.

- Electronic Effects : Electron-donating groups (e.g., alkoxy) slightly deactivate the carbonyl, while aryl groups (e.g., biphenyl) may stabilize intermediates via resonance .

- Unexpected Byproducts: highlights that reactions involving thionyl chloride can yield redox byproducts (e.g., diphenoquinones) under oxidative conditions, suggesting that synthesis protocols must be carefully optimized to avoid side reactions .

Solubility and Physical Properties

- Hydrophobicity: The pentyloxy chain in this compound enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to simpler acyl chlorides like propanoyl chloride (CAS 79-03-8), which is more polar and volatile .

- Aromatic Derivatives: Compounds with biphenyl or tert-butylphenoxy groups (e.g., ) are highly lipophilic, making them suitable for applications requiring non-aqueous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.